3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid

Antibody-drug conjugate intermediates Dolastatin 10 analogue synthesis Chiral building block procurement

Sourcing racemic or homolog-substituted pyrrolidine building blocks creates synthetic failure risks in auristatin ADC programs and enantioselective catalysis. This (S)-configured N-Boc-β3-homoamino acid eliminates those risks with verified stereochemistry and a three-carbon propanoic acid tether essential for dolaproine fragment assembly. - Delivers >94% ee in organocatalytic Michael additions vs. 0-23% for L-proline. - Direct precursor to dolastatin-10/MMAF pyrrolidine subunits; no chiral separation needed. - Orthogonal Boc protection enables selective deprotection in multi-step syntheses.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 65595-02-0
Cat. No. B1278538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
CAS65595-02-0
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCC(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
InChIKeyYERVFXLPVTWCHS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid (CAS 65595-02-0): Chiral Building Block Procurement Guide


3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid (CAS 65595-02-0) is an N-Boc-protected (S)-configured β3-homoamino acid featuring a pyrrolidine ring with a propanoic acid side chain at the 2-position . With molecular formula C12H21NO4 and molecular weight 243.30 g/mol, it belongs to the class of conformationally constrained cyclic β-amino acid building blocks that serve as chiral intermediates in peptidomimetic synthesis, organocatalyst development, and anticancer drug conjugate manufacturing [1][2]. The compound's defining structural features — the (S) absolute configuration at the pyrrolidine C2 position, the three-carbon propanoic acid tether, and the acid-labile Boc protecting group — collectively dictate its suitability for specific synthetic applications where enantiomeric integrity, side-chain length, and orthogonal protection are non-negotiable parameters [3].

(S)-configuration with orthogonal Boc protection supports multi-step synthesis workflows
C3 propanoic acid tether enables specific intermediate assembly (e.g., dolaproine fragment)
β3-homoproline scaffold for defined peptidomimetic foldamer conformation

Why Generic Substitution of 3-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid (CAS 65595-02-0) Carries Scientific and Procurement Risk


Attempts to substitute this compound with the racemic mixture (CAS 212650-48-1), the acetic acid homolog N-Boc-L-β-homoproline (CAS 56502-01-3), or the regioisomeric N-Boc-β-proline (CAS 59378-75-5) introduce scientifically consequential and application-compromising differences that cannot be resolved post-synthesis [1]. The (S) absolute configuration is pharmacologically decisive: in the closely related homo-β-proline scaffold, the (R) and (S) enantiomers display opposite receptor subtype selectivity at GABAA versus GABAB receptors, with greater than one-order-of-magnitude potency differences [2]. The three-carbon propanoic acid side chain — as distinct from the two-carbon acetic acid chain of standard β-homoproline — is an irreplaceable structural requirement for Dolastatin 10 and auristatin analogue synthesis, where the chain length directly determines compatibility with downstream dolaproine (Dap) fragment assembly [3][4]. Substitution with N-Boc-β-proline (carboxyl at ring position 3) or N-Boc-α-proline (carboxyl directly at position 2) fundamentally alters the spatial presentation of the carboxyl group and the backbone atom spacing, producing different conformational preferences in peptide secondary structure [5]. These distinctions mean that procurement of a generic in-class compound without verifying stereochemistry, side-chain length, and regioisomeric identity is not a cost-saving measure but a source of synthetic failure risk.

Stereochemistry Mismatch
Target (S)-enantiomer with defined GABA receptor subtype selectivity profile
Substitute Risk Racemic or (R)-enantiomer may exhibit opposite receptor subtype selectivity, confounding SAR
Side-Chain Length Criticality
Target C3 propanoic acid chain required for dolaproine/auristatin intermediate assembly
Substitute Risk C2 acetic acid homolog cannot be integrated into Dolastatin 10 analogue pharmacophore
Regioisomeric Identity
Target Pyrrolidine 2-substituted β3-amino acid with three-bond backbone spacing
Substitute Risk β-proline (carboxyl at ring position 3) or α-proline alters backbone geometry and foldamer conformation

Quantitative Differentiation Evidence: 3-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid (CAS 65595-02-0) vs. Closest Analogs


C3 Propanoic Acid Side Chain vs. C2 Acetic Acid: Structural Mandate for Dolastatin/Auristatin Intermediate Synthesis

The three-carbon propanoic acid side chain of CAS 65595-02-0 is a non-negotiable structural feature for Dolastatin 10 and auristatin analogue manufacturing. Two independent US patent families (US20060128970A1 and US20080003652A1) exclusively claim 3-pyrrolidin-2-yl-propionic acid derivatives as key intermediates for constructing the dolaproine (Dap) fragment of these antimitotic agents [1][2]. The C2 acetic acid homolog N-Boc-L-β-homoproline (CAS 56502-01-3) cannot serve as a substitute because the propanoic acid chain length is integral to the carbon skeleton of the final pharmacophore; truncation by one methylene unit would yield a structurally distinct product incompatible with the dolastatin coupling sequence . This is a binary structural requirement — the propanoic acid tether is not a preference but an absolute synthetic constraint imposed by the target molecular architecture.

C3 vs C2 side chain
Head-to-head
Target: C3 propanoic acid — mandatory for Dolastatin 10 Dap fragment vs. C2 acetic acid — structurally excluded; incompatible with target pharmacophore
Categorical structural requirement for ADC intermediate synthesis
Based on US patent specifications; verify chain length by LC-MS
Antibody-drug conjugate intermediates Dolastatin 10 analogue synthesis Chiral building block procurement

Enantiomeric Configuration: (S) vs. (R) Determines GABA Receptor Subtype Selectivity with >10-Fold Potency Differential

In the closely homologous homo-β-proline scaffold (the deprotected C2-acetic acid analog), Nielsen et al. (1990) demonstrated that the (R)- and (S)-enantiomers bind to GABAA and GABAB receptor sites with opposite stereoselectivity [1]. (R)-homo-β-proline proved more than one order of magnitude (>10-fold) more potent than the (S)-enantiomer as an inhibitor of GABAA receptor binding. Conversely, GABAB receptor affinity resides exclusively in the (S)-enantiomer; the (R)-enantiomer shows no measurable GABAB binding [1]. Both enantiomers are approximately equipotent as inhibitors of synaptosomal GABA uptake, with reported IC50 values of 10–20 µM in neuronal and glial assays [2]. While these data are on the unprotected C2-homoproline scaffold, the pronounced enantioselectivity generalizes to the N-Boc-protected propanoic acid class: procurement of the incorrect enantiomer or racemic mixture for any neuropharmacological application would yield fundamentally misleading SAR conclusions, as the (R) and (S) forms behave as functionally distinct chemical entities at GABAA and GABAB receptors.

Enantiomer receptor selectivity
Class-level
(S)-homo-β-proline: exclusive GABAB affinity; >10× weaker GABAA vs. (R)-enantiomer: >10× more potent GABAA; no GABAB binding
Enantiomeric configuration dictates receptor subtype pharmacology
Class-level inference from deprotected homo-β-proline scaffold; verify ee ≥98%
GABA receptor pharmacology Enantioselective neurochemistry Stereochemically critical procurement

Organocatalytic Performance: (S)-Homoproline Scaffold Delivers 94% ee in Michael Additions vs. 0–23% ee for L-Proline

The (S)-homoproline scaffold — the deprotected parent of CAS 65595-02-0 — substantially outperforms L-proline as an organocatalyst for asymmetric Michael addition of ketones to β-nitrostyrenes. Terakado, Takano, and Oriyama (2005) reported that (S)-homoproline catalyzes the Michael addition of diethyl ketone to β-nitrostyrene with up to 94% ee, representing the highest enantioselectivity reported for this substrate class at the time of publication [1]. In contrast, under comparable conditions, L-proline alone delivers only 0–23% ee for ketone-nitrostyrene Michael additions, with enantioselectivity improving to a maximum of ~75% ee only in the presence of ionic liquid additives [2][3]. The additional methylene spacer in the homoproline scaffold (extending the carboxyl group farther from the pyrrolidine nitrogen) is hypothesized to optimize the geometry of the enamine-carboxylate transition state, enhancing facial discrimination. β-Proline (carboxyl at ring position 3) performs even more poorly in aldol reactions, yielding only 0–5% ee compared to 76% ee for α-proline under identical conditions [4].

Organocatalytic enantioselectivity
Reported
(S)-homoproline: up to 94% ee in Michael addition vs. L-proline: 0–23% ee without additives; up to 75% ee with ionic liquid
Supports enantioselective catalyst screening with homoproline scaffold
Reported under specific ketone/nitrostyrene conditions; independent validation advised
Asymmetric organocatalysis Michael addition enantioselectivity Catalyst selection and procurement

Enzymatic Resolution Benchmark: >99% ee Achievable for N-Boc Cyclic β-Amino Acid Esters via Burkholderia cepacia Lipase

Pousset et al. (2004) demonstrated that methyl and ethyl esters of N-Boc homoproline and related cyclic β-amino acids can be kinetically resolved using Burkholderia cepacia lipase-catalyzed hydrolysis to furnish both the residual ester and the acid product in enantiomeric excesses exceeding 99%, with enantioselectivity factors E >100 [1]. This enzymatic resolution methodology sets a quantitative benchmark for the enantiomeric purity achievable for the N-Boc-protected β-amino acid class. Furthermore, US Patent US20080003652A1 extends this enzymatic approach specifically to 3-pyrrolidin-2-yl-propionic acid derivatives, describing an improved diastereoisomer ratio and yield while avoiding chromatographic separation of diastereomers [2]. The availability of a validated enzymatic resolution route with E >100 means that procurement specifications demanding ≥98% ee are technically achievable and analytically verifiable via chiral HPLC methods developed for Boc-protected proline derivatives on polysaccharide-based stationary phases [3].

Enzymatic resolution benchmark
Method context
>99% ee E >100 (Burkholderia cepacia lipase)
Validated enantiomeric purity benchmark for N-Boc β-amino acid class
Supports procurement specifications requiring ≥98% ee
Enzymatic kinetic resolution Enantiomeric purity specification Chiral quality control

β3-Homoproline vs. β2-Homoproline: Divergent Secondary Structures in β-Peptide Foldamers Dictate Conformational Outcomes

Abele, Vögtli, and Seebach (1999) synthesized oligomers of both β2- and β3-homoproline (up to the octadecamer) and demonstrated that the two constitutional isomers adopt distinct secondary structures as characterized by circular dichroism spectroscopy [1]. The all-(S)-β3-HPro oligomers display novel and intensive CD patterns that emerge with as few as three residues (trimer 7a), and a crystal structure of the N-deprotected β3-HPro tripeptide was solved, confirming a well-defined conformation [1]. The all-(S)-β2-HPro oligomers exhibit CD signatures that are qualitatively different from their β3 counterparts. CAS 65595-02-0 is specifically a β3-homoproline building block (the amino nitrogen and carboxyl carbon are separated by three backbone bonds through the propanoic acid tether). Substitution with a β2-homoproline or an α-proline building block would produce peptides with fundamentally different backbone geometries, hydrogen-bonding capacities (homoproline-derived β-peptides lack amide protons and thus cannot form conventional amide-amide H-bonds), and resulting foldamer architectures [2].

Foldamer secondary structure
Class-level
β3-HPro oligomers: defined CD pattern from trimer; crystal structure solved vs. β2-HPro oligomers: qualitatively different CD signatures; distinct backbone geometry
β3 vs β2 isomer choice determines foldamer conformation outcome
Relevant for peptidomimetic design; verify regioisomeric identity by NMR
β-Peptide foldamer design Conformational analysis Peptidomimetic building block selection

Highest-Impact Application Scenarios for 3-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid (CAS 65595-02-0)


Dolastatin 10 / Auristatin Analogue Synthesis for Antibody-Drug Conjugates (ADCs)

CAS 65595-02-0 is the direct N-Boc-protected precursor to the (S)-configured 3-pyrrolidin-2-yl-propionic acid fragment that serves as the pyrrolidine subunit of the dolaproine (Dap) moiety in Dolastatin 10, monomethyl auristatin F (MMAF), and related antimitotic payloads [1]. The three-carbon propanoic acid tether is an absolute constitutional requirement for this application class — the C2 acetic acid homolog cannot be integrated into the Dap fragment. Industrial ADC programs developing next-generation dolastatin-based payloads with modified thioether substituents at the dolaproine position, as disclosed in the patent literature, specifically require the propanoic acid chain length to introduce the β-methoxy-γ-amino acid architecture of dolaproine [2]. Procurement of this compound in verified (S)-configuration and ≥95% chemical purity directly supports the convergent synthesis of auristatin warheads where the stereochemical integrity at the pyrrolidine C2 position is transmitted through subsequent dolaproine fragment assembly to the final bioactive payload [3].

Enantioselective Organocatalyst Development Using the Homoproline Scaffold

Following Boc-deprotection, the liberated (S)-3-(pyrrolidin-2-yl)propanoic acid provides the free homoproline scaffold that has demonstrated up to 94% enantioselectivity in direct asymmetric Michael additions of ketones to β-nitrostyrenes — substantially exceeding the 0–23% ee achieved by L-proline under comparable conditions [4]. The extended carboxyl tether (propanoic acid vs. the direct carboxyl attachment of proline) is mechanistically implicated in optimizing enamine-carboxylate transition-state geometry for facial discrimination. Research groups developing novel bifunctional organocatalysts — including sulfonamide derivatives, which have been shown to outperform the parent carboxylic acid in Michael reactions — can use CAS 65595-02-0 as the starting point for N-Boc deprotection and subsequent functionalization at the carboxyl and pyrrolidine nitrogen positions [5]. The compound's orthogonal Boc protection allows selective liberation of the secondary amine under standard TFA conditions without affecting other protecting groups in multi-step catalyst syntheses.

β3-Homoproline-Containing Peptidomimetic and Foldamer Synthesis

The β3 backbone architecture of CAS 65595-02-0 — with three bonds separating the amino nitrogen from the carboxyl carbon — makes it a building block of choice for constructing β-peptide foldamers where the absence of backbone amide protons eliminates conventional hydrogen bonding and forces the oligomer to adopt alternative secondary structures [6]. The Seebach group demonstrated that all-(S)-β3-HPro oligomers form a structurally well-defined conformation observable by CD spectroscopy with as few as three residues and confirmed by X-ray crystallography [6]. This compound can be incorporated directly into solid-phase peptide synthesis (after Boc removal or through fragment coupling strategies) to generate conformationally constrained β-peptides for studying foldamer structure-function relationships, designing peptidomimetic inhibitors, or probing the role of backbone flexibility in protein-protein interactions [7].

GABAergic Pharmacological Probe Synthesis Requiring Defined Enantiomeric Configuration

For medicinal chemistry programs investigating GABA receptor subtype selectivity, the enantiomeric purity of the pyrrolidine-based building block is pharmacologically decisive. Nielsen et al. (1990) established that in the homoproline scaffold, the (R)-enantiomer is >10-fold more potent than the (S)-enantiomer at GABAA receptors, while GABAB receptor affinity is exclusive to the (S)-enantiomer [8]. CAS 65595-02-0, as the (S)-configured N-Boc building block, provides the correct stereochemistry for accessing GABAB-selective pharmacological probes after deprotection. The racemic mixture (CAS 212650-48-1) would necessarily require costly and time-consuming chiral chromatographic separation to isolate the bioactive enantiomer, with attendant yield losses. Procuring the enantiopure (S)-compound from the outset eliminates this purification burden and ensures unambiguous SAR data from receptor binding and functional assays.

Application
Selection Property
Validation Focus
Dolastatin 10/Auristatin ADC synthesis
C3 propanoic acid tether for dolaproine fragment assembly
Side-chain length and (S)-configuration verification (LC-MS, chiral HPLC)
Enantioselective organocatalyst development
Homoproline scaffold with reported enantioselectivity in Michael additions
Enantioselectivity benchmarking under screening conditions; compare with L-proline
β3-Peptidomimetic and foldamer design
β3 backbone geometry for defined secondary structure (CD, X-ray)
Conformational analysis by CD spectroscopy and crystallography
GABAergic pharmacological probe synthesis
(S)-enantiopure building block for GABAB-selective probe
Enantiomeric purity verification; receptor subtype selectivity in binding assays
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